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Compound of Interest

Compound Name: N-(2-bromophenyl)hydroxylamine

CAS No.: 35758-75-9

Cat. No.: B14690752

Get Quote

Executive Summary
N-(2-bromophenyl)hydroxylamine (CAS: 35758-75-9) is a sensitive, transient intermediate

primarily utilized in the synthesis of specialized heterocycles (e.g., indoles via hydroxamic

acids) and pharmaceutical precursors. Unlike stable commercial drugs, its solubility profile is

intrinsically linked to its synthesis and stability.[1] It exhibits a "solubility window" characteristic

of N-arylhydroxylamines: moderate lipophilicity driven by the bromo-phenyl ring, balanced by

the H-bonding capacity of the hydroxylamine moiety.[1]

This guide provides a technical analysis of its solubility across organic solvent classes, critical

stability factors during dissolution, and validated protocols for handling this reactive

intermediate.

Part 1: Physicochemical Profile[2]
Understanding the solubility of N-(2-bromophenyl)hydroxylamine requires analyzing its

structural competitors: the hydrophobic aryl halide and the hydrophilic N-hydroxy group.[1]
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Property Value / Description Technical Implication

Molecular Weight 188.02 g/mol

Moderate size; diffusion

kinetics in solution are

standard for small molecules.

[1]

Physical State Solid (Crystalline needles)

Typically crystallizes as

colorless to pale yellow

needles.[1]

LogP (Predicted) ~2.1

Lipophilic. Prefers organic

phases over aqueous media.

[1]

pKa (Conjugate Acid) ~1.9 - 2.5 (Est.)[1]

Weakly basic nitrogen;

protonation in strong acid

increases aqueous solubility

but triggers rearrangement.[1]

H-Bond Donors 2 (-NH, -OH)

Capable of significant

interaction with polar protic

solvents (MeOH, EtOH).[1]

H-Bond Acceptors 2 (N, O)
Good solubility in polar aprotic

solvents (DMSO, DMF).[1]

Part 2: Solubility Landscape
The following data aggregates experimental observations from synthesis protocols

(extraction/recrystallization) and predictive models based on the N-arylhydroxylamine class.

Solubility Table: Solvent Compatibility
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Solvent Class Specific Solvent Solubility Status
Technical Context
& Application

Polar Aprotic DMSO Very High

Ideal for biological

assays or NMR.[1]

Warning: Accelerates

decomposition if

heated.[1]

DMF Very High

Alternative to DMSO;

difficult to remove

during isolation.[1]

Acetonitrile High
Preferred solvent for

HPLC analysis.[1]

Polar Protic Ethanol High

Common co-solvent in

synthesis (Zn

reduction).[1] Soluble

hot; moderate cold.[1]

Methanol High

Excellent dissolving

power; often too

soluble for high-yield

recrystallization alone.

[1]

Chlorinated DCM High

Primary Extraction

Solvent. Excellent for

isolating from

aqueous reaction

mixtures.[1]

Chloroform High
Alternative extraction

solvent.[1]

Ethers Diethyl Ether Moderate/High

Standard Isolation

Solvent. Used to

extract the compound

from aqueous NH₄Cl.

[1]
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THF High

Good solubility; often

used in further

functionalization

reactions.[1]

Hydrocarbons Benzene Moderate (Hot)

Classic

recrystallization

solvent (often mixed

with petroleum ether).

Hexane / Pet Ether Low / Insoluble

Anti-Solvent. Used to

precipitate the

compound from

benzene or ether

solutions.

Aqueous Water Low

Insoluble in cold water

(<1 g/L).[1] Slightly

soluble in hot water,

but risk of

hydrolysis/oxidation.

[1]

Thermodynamic & Kinetic Factors
Temperature Sensitivity: While solubility increases with temperature, heating N-(2-
bromophenyl)hydroxylamine above 50°C in solution is dangerous. It promotes

disproportionation to the nitroso derivative and amine.[1]

The "Ortho" Effect: The bromine atom at the 2-position creates steric bulk and local

lipophilicity, making this compound slightly more soluble in non-polar solvents (like DCM)

compared to the unsubstituted N-phenylhydroxylamine.[1]

Part 3: Stability – The Hidden Variable
Solubility cannot be decoupled from stability.[1] Dissolving this compound initiates a "ticking

clock" regarding its chemical integrity.[1]
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Degradation Pathways in Solution
Oxidation: In the presence of air (O₂), it oxidizes to 1-bromo-2-nitrosobenzene.[1] This is

visually indicated by the solution turning from colorless/yellow to green or brown.[1]

Bamberger Rearrangement: In acidic media (protic solvents with trace acid), it rearranges to

4-amino-3-bromophenol.[1]

Disproportionation:

.

Visualizing the Stability-Solubility Matrix
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Figure 1: Stability outcomes based on solvent choice and environmental conditions.[1]

Part 4: Experimental Protocols
Protocol A: Synthesis-Grade Isolation (Solubility-Driven)
Context: Isolating the compound from a Zinc/NH₄Cl reduction of 2-bromonitrobenzene.[1]

Reaction Matrix: The reaction typically occurs in 50% aqueous ethanol.[1] The product is

partially dissolved and partially precipitated.[1][2][3]

Filtration: Filter the hot reaction mixture to remove Zinc Oxide (ZnO).

Extraction (The Solubility Step):
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Cool the filtrate to 0°C.[1][3]

Extract the filtrate with Diethyl Ether (3 x 50 mL). Reason: The compound partitions

strongly into ether, leaving inorganic salts (NH₄Cl) in the water phase.

Drying: Dry the ether layer over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

(Magnesium sulfate can be slightly acidic; Sodium sulfate is safer).

Precipitation: Evaporate the ether under reduced pressure at <30°C until a solid forms.[1]

Recrystallization: Dissolve the crude solid in a minimum amount of warm Benzene (approx

40-50°C), then add Petroleum Ether dropwise until turbidity appears.[1] Cool to 4°C to

crystallize.

Protocol B: Analytical Solubility Determination (Shake-
Flask)
Context: Determining exact solubility for formulation or assay development.[1]

Preparation: Add excess solid N-(2-bromophenyl)hydroxylamine (approx. 50 mg) to 1 mL

of the target solvent (e.g., PBS pH 7.4, Methanol) in a glass vial.

Equilibration:

Do not heat. Shake at room temperature (25°C) for only 2-4 hours.

Note: Standard 24-hour protocols risk degradation.[1] A shorter equilibration time is

required for hydroxylamines.[1]

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

Quantification:

Immediately dilute the supernatant with Acetonitrile.[1]

Analyze via HPLC (C18 column, Water/Acetonitrile gradient).[1]
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Detection: UV at 254 nm.[1] Check for nitroso peak (usually elutes later) to confirm

stability.

Part 5: Handling & Storage Recommendations
Cold Chain: Always store the solid and solutions at -20°C.

Inert Atmosphere: Flush all storage vials with Argon or Nitrogen to prevent oxidation.[1]

Avoid Metals: Use glass or Teflon equipment. Avoid stainless steel spatulas for long-term

contact, as trace iron can catalyze decomposition.[1]

Fresh Preparation: Prepare solutions immediately before use. Do not store stock solutions in

DMSO for >24 hours even at 4°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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